molecular formula C13H16FNO4 B2358549 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248414-73-3

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2358549
CAS No.: 2248414-73-3
M. Wt: 269.272
InChI Key: IJZSWHNIWTYHOZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an aromatic compound that features a fluorine atom, a methyl group, and a tert-butyl carbamate group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps. One common approach is to start with a fluorinated benzoic acid derivative, which undergoes a series of reactions to introduce the methyl and tert-butyl carbamate groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic ring .

Scientific Research Applications

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the carbamate group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the tert-butyl carbamate group.

    5-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methyl group.

    5-Fluoro-3-phenylbenzoic acid: Features a phenyl group instead of a methyl group.

Uniqueness

5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

IUPAC Name

5-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7-5-8(14)6-9(11(16)17)10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSWHNIWTYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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